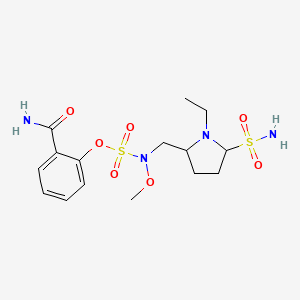
2-Carbamoylphenyl ((1-ethyl-5-sulfamoylpyrrolidin-2-yl)methyl)(methoxy)sulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Carbamoylphenyl ((1-ethyl-5-sulfamoylpyrrolidin-2-yl)methyl)(methoxy)sulfamate is a complex organic compound with potential applications in various fields of science and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbamoylphenyl ((1-ethyl-5-sulfamoylpyrrolidin-2-yl)methyl)(methoxy)sulfamate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the carbamoylphenyl group, followed by the introduction of the sulfamoylpyrrolidinyl group through a series of reactions such as nucleophilic substitution or addition reactions. The final step involves the incorporation of the methoxy sulfamate group under specific reaction conditions, which may include the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This may require optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and yield. Additionally, purification techniques such as crystallization, distillation, or chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Carbamoylphenyl ((1-ethyl-5-sulfamoylpyrrolidin-2-yl)methyl)(methoxy)sulfamate can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum catalysts
Solvents: Methanol, ethanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Researchers may explore its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its therapeutic potential, including its ability to interact with specific biological targets.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Carbamoylphenyl ((1-ethyl-5-sulfamoylpyrrolidin-2-yl)methyl)(methoxy)sulfamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Carbamoylphenyl ((1-ethyl-5-sulfamoylpyrrolidin-2-yl)methyl)(ethoxy)sulfamate
- 2-Carbamoylphenyl ((1-ethyl-5-sulfamoylpyrrolidin-2-yl)methyl)(propoxy)sulfamate
Uniqueness
2-Carbamoylphenyl ((1-ethyl-5-sulfamoylpyrrolidin-2-yl)methyl)(methoxy)sulfamate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its methoxy group, for example, may influence its solubility, reactivity, and interaction with biological targets differently than ethoxy or propoxy analogs.
Propriétés
Formule moléculaire |
C15H24N4O7S2 |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
(2-carbamoylphenyl) N-[(1-ethyl-5-sulfamoylpyrrolidin-2-yl)methyl]-N-methoxysulfamate |
InChI |
InChI=1S/C15H24N4O7S2/c1-3-18-11(8-9-14(18)27(17,21)22)10-19(25-2)28(23,24)26-13-7-5-4-6-12(13)15(16)20/h4-7,11,14H,3,8-10H2,1-2H3,(H2,16,20)(H2,17,21,22) |
Clé InChI |
USWYAZANKWJOAO-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(CCC1S(=O)(=O)N)CN(OC)S(=O)(=O)OC2=CC=CC=C2C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


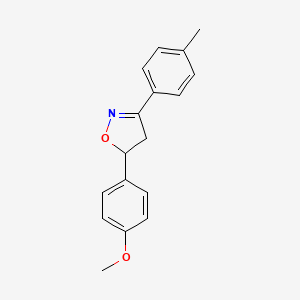
![3'-O-[(2-Nitrophenyl)methyl]adenosine](/img/structure/B15211772.png)

![(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethyl)(phenyl)phosphine)](/img/structure/B15211795.png)
![(4aS,7aR)-6-Butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B15211797.png)
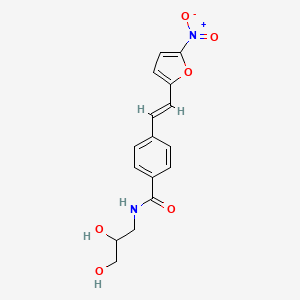
![1-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]ethan-1-one](/img/structure/B15211800.png)
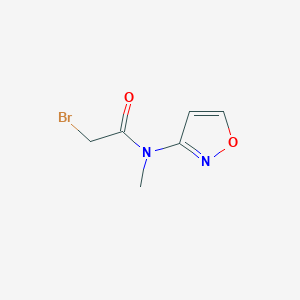
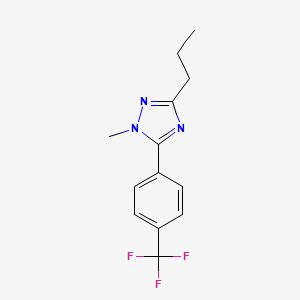

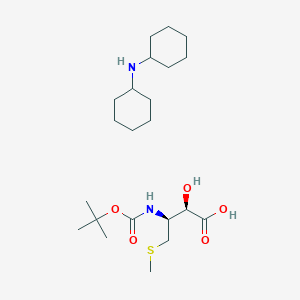
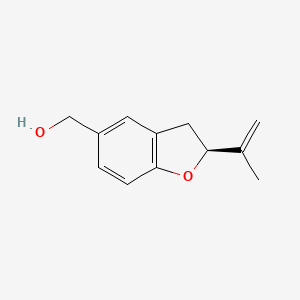
![8-Quinolinol, 7,7'-[(4-methoxyphenyl)methylene]bis-](/img/structure/B15211824.png)
![2,2,2-Trifluoro-N-{5-[(1,3-thiazol-2-yl)sulfamoyl]quinolin-8-yl}acetamide](/img/structure/B15211827.png)
